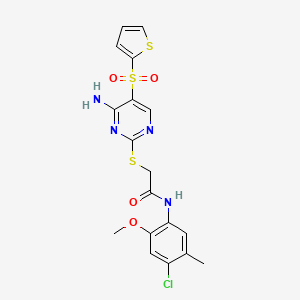

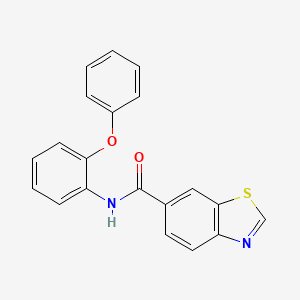

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

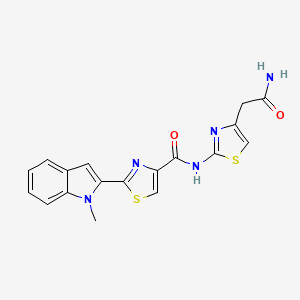

“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on the specific starting materials and reaction conditions.

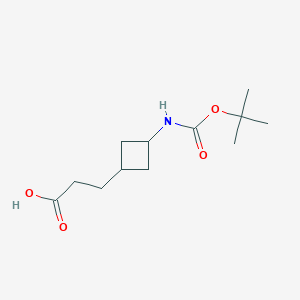

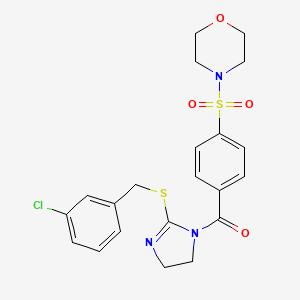

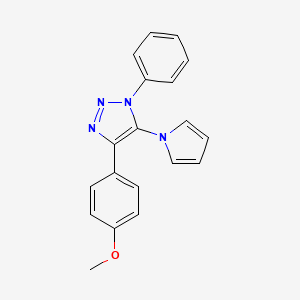

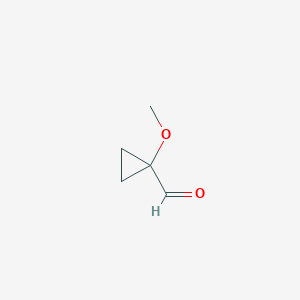

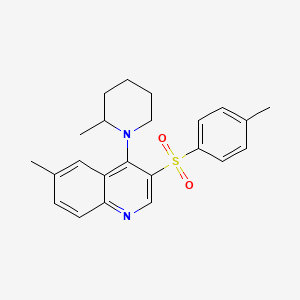

Molecular Structure Analysis

The molecular structure of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its molecular structure and the conditions under which the reactions occur .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.

Wissenschaftliche Forschungsanwendungen

- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies explore its mechanism of action and potential as a targeted therapy .

- Alzheimer’s disease and glaucoma are neurodegenerative conditions with limited treatment options. Recent research suggests that the Zn(II) complex of this compound may have neuroprotective effects. Molecular docking studies indicate its potential to interact with relevant proteins, making it a candidate for further investigation in these diseases .

- The Zn(II) complex of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide interacts with calf thymus DNA (CT-DNA). Spectroscopic techniques, such as absorption and fluorescence spectroscopy, reveal insights into the binding mode. Understanding these interactions aids in drug design and delivery .

- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies provide crucial information about the compound’s pharmacokinetics. Researchers investigate its bioavailability, tissue distribution, and potential adverse effects. These findings guide drug development and safety assessments .

- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives serve as valuable intermediates in organic synthesis. For instance, rhodium-catalyzed cycloaddition reactions yield tetracyclic 3,4-fused indoles and dihydroindoles. These compounds have applications in medicinal chemistry and material science .

- Related compounds, such as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide), exhibit selective inhibition of cyclooxygenase-2 (COX-2). COX-2 plays a role in synaptic plasticity and neurological disorders. Investigating the COX-2 inhibitory activity of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives could lead to novel anti-inflammatory drugs .

Anticancer Properties

Neuroprotective Potential

DNA Interaction and Binding

Drug Metabolism and Toxicity

Synthesis of Indole Derivatives

Selective COX-2 Inhibition

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUEJYFDWNZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)

![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)